

Unveiling Dioxane: A Technical Guide to its Early History and Discovery

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Compound of Interest

Compound Name: *Dioxanol*

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This in-depth guide explores the nascent stages of dioxane's history, from its initial synthesis in the mid-19th century to the development of its first industrial production method. The document provides a detailed account of the key scientific figures, their groundbreaking experiments, and the early characterization of this versatile solvent.

From "Ether of Glycol" to a Cornerstone of Synthesis: The Dawn of Dioxane

The story of 1,4-dioxane, the most common and commercially significant isomer, begins in 1860 with the work of Portuguese chemist Agostinho Vicente Lourenço. In his publication, he detailed the synthesis of a novel compound he termed "éter du glycol" (ether of glycol).^[1] Three years later, in 1863, the eminent French chemist Charles-Adolphe Wurtz independently synthesized the same compound, which he named "dioxyde d'éthylène" (ethylene dioxide).^[1] These pioneering efforts laid the groundwork for the future widespread use of dioxane in both laboratory and industrial settings.

It was not until 1906 that the Russian chemist Alexei Yevgrafovich Favorsky developed the first commercially viable method for dioxane production. His process, the acid-catalyzed dehydration of diethylene glycol, remains a fundamental approach for manufacturing this important solvent.^[1]

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical syntheses of 1,4-dioxane, based on available historical records and modern interpretations of these early experiments.

Lourenço's Synthesis of "Ether of Glycol" (1860)

Agostinho Vicente Lourenço's initial synthesis involved the reaction of ethylene glycol with 1,2-dibromoethane. While the original publication in "Annales de chimie et de physique" provides the conceptual framework, the detailed experimental parameters are not exhaustively described. Based on the chemical principles of the time, the following protocol is a likely representation of his method.

Reaction:

Methodology:

- **Reactants:** Ethylene glycol and 1,2-dibromoethane were heated together. While the exact stoichiometry was not specified, a molar excess of ethylene glycol was likely used to favor the desired reaction and minimize the formation of polymeric byproducts.
- **Apparatus:** A simple distillation apparatus, common in 19th-century laboratories, would have been employed. This likely consisted of a retort for heating the reactants and a condenser to collect the distillate.
- **Procedure:** The mixture of ethylene glycol and 1,2-dibromoethane was heated. The reaction produces hydrogen bromide, which would have been evolved as a gas. The "ether of glycol" (dioxane), along with unreacted starting materials and byproducts, would have been distilled over.
- **Purification:** Lourenço would have employed fractional distillation to separate the dioxane from the reaction mixture. He reported a boiling point of approximately 95 °C for his product. [1] This is lower than the modern accepted value, suggesting the presence of impurities, likely water, which forms an azeotrope with dioxane.

Wurtz's Synthesis of "Dioxyde d'éthylène" (1863)

Charles-Adolphe Wurtz's synthesis involved the polymerization of ethylene oxide. His work on ethylene oxide and its derivatives was extensive, and the formation of dioxane was a significant discovery in this context.

Reaction:

Methodology:

- **Reactant:** Ethylene oxide was the starting material. Wurtz had developed methods for the preparation of ethylene oxide from ethylene chlorohydrin.
- **Catalyst:** While not explicitly detailed in all secondary accounts, Wurtz likely used a small amount of a dehydrating agent or a catalyst to promote the dimerization of ethylene oxide.
- **Apparatus:** Similar to Lourenço, a distillation setup would have been used to carry out the reaction and isolate the product.
- **Procedure:** Ethylene oxide, in the presence of a catalyst, was heated. The reaction would have resulted in the formation of dioxane and higher polyethylene glycols.
- **Purification:** Fractional distillation was the primary method for purifying the "dioxyde d'éthylène."

Favorsky's Industrial Synthesis of Dioxane (1906)

Alexei Yevgrafovich Favorsky's method of acid-catalyzed dehydration of diethylene glycol proved to be a more efficient and scalable process, paving the way for the industrial production of dioxane.

Reaction:

Methodology:

- **Reactant:** Diethylene glycol.
- **Catalyst:** Concentrated sulfuric acid.
- **Apparatus:** A reaction vessel equipped for heating and distillation.

- Procedure: Diethylene glycol was mixed with a catalytic amount of concentrated sulfuric acid and heated. The reaction involves an intramolecular cyclization to form 1,4-dioxane and water. The dioxane and water, which form an azeotrope, were continuously distilled from the reaction mixture. This removal of products drives the equilibrium towards the formation of dioxane.
- Purification: The collected distillate, a mixture of dioxane and water, was then subjected to further purification steps. These typically involved:
 - Salting out: Addition of a salt, such as potassium carbonate, to the distillate to reduce the solubility of dioxane in water and cause phase separation.
 - Drying: The separated organic layer (dioxane) was treated with a drying agent, like anhydrous calcium chloride or sodium sulfate, to remove residual water.
 - Final Distillation: A final fractional distillation of the dried dioxane yielded the pure product.

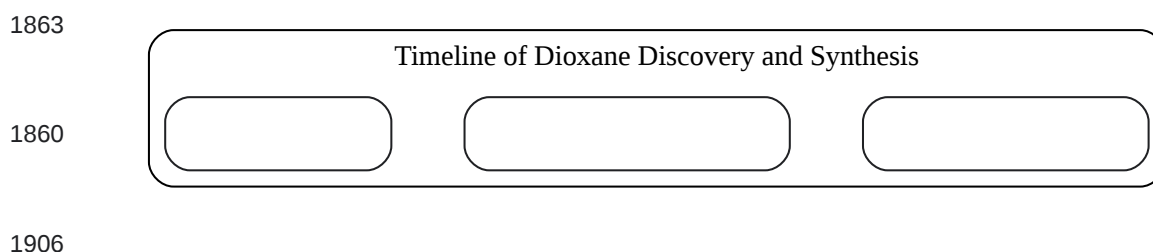
Early Quantitative Data on 1,4-Dioxane

The following table summarizes the early reported physical and chemical properties of 1,4-dioxane. It is important to note that the values from the 19th century may differ from modern, more precise measurements due to variations in purity and analytical techniques.

Property	Reported Value (Early Measurements)	Modern Accepted Value (for comparison)
Molecular Formula	C ₄ H ₈ O ₂	C ₄ H ₈ O ₂
Molecular Weight	-	88.11 g/mol
Boiling Point	~95 °C (Lourenço, 1860)[1]	101.1 °C[1]
Melting Point	-	11.8 °C[1]
Density	-	1.033 g/mL[1]
Solubility in Water	Miscible	Miscible[1]
Odor	Faint, pleasant, ether-like	Faint, sweetish, ether-like

Visualizing the Path to Dioxane

The following diagrams illustrate the key synthetic pathways and the historical timeline of the discovery of dioxane.



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References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
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